molecular formula C12H17NaO4S B2645881 Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate CAS No. 2225879-32-1

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

Cat. No. B2645881
CAS RN: 2225879-32-1
M. Wt: 280.31
InChI Key: FRMQBQBEBSEJIS-UHFFFAOYSA-M
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Description

“Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate)” is a chemical compound that may be related to Sodium tert-butoxide and tert-Butyl alcohol . Sodium tert-butoxide is a strong, non-nucleophilic base . It’s flammable and moisture sensitive . Tert-Butyl alcohol is the simplest tertiary alcohol .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, Sodium tert-butoxide can be produced by treating tert-butyl alcohol with sodium hydride . Another study discusses the synthesis of allyl phenyl sulfones from the Pd(OAc)2/Ph3P-catalyzed sulfenylation of allylic alcohols with sodium benzenesulfinate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, Sodium tert-butoxide forms clusters in the solid state, both hexamers and nonamers . Another study discusses the structural and conformational analysis of 1-Butyl-3-methylimidazolium Nitrate .


Chemical Reactions Analysis

Sodium tert-butoxide has been widely used in the Buchwald–Hartwig amination . It’s also used to prepare tert-butoxide complexes . Another study discusses the kinetics of the synthesis of tert-butyl peroxy-2-ethylhexanoate .


Physical And Chemical Properties Analysis

Sodium tert-butoxide has a molar mass of 96.105 g·mol−1 and a density of 1.025 g/cm3 . It’s flammable and moisture sensitive . Another study discusses the UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4-hydroxyanisole .

Safety And Hazards

Sodium tert-butoxide is flammable and moisture sensitive . It’s a strong, non-nucleophilic base . A safety data sheet for tert-Butanol, a related compound, discusses various safety measures and hazards .

Future Directions

The future directions for research into similar compounds are vast. One study discusses the current status and future directions of RAFT-mediated polymerization-induced self-assembly . Another study highlights the preparation of sodium sulfinates and their multifaceted synthetic applications .

properties

IUPAC Name

sodium;(3-tert-butyl-4-hydroxyphenyl)methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S.Na/c1-11(2,3)9-6-8(4-5-10(9)12)7-16(13,14)15;/h4-6,12H,7H2,1-3H3,(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNKUNVOFCNAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

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